molecular formula C11H16N2O2 · HCl B554901 Benzyl (3-aminopropyl)carbamate hydrochloride CAS No. 17400-34-9

Benzyl (3-aminopropyl)carbamate hydrochloride

Cat. No.: B554901
CAS No.: 17400-34-9
M. Wt: 244.72 g/mol
InChI Key: XKMBTMXQMDLSRB-UHFFFAOYSA-N
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Description

Benzyl (3-aminopropyl)carbamate hydrochloride is a chemical compound with the molecular formula C11H16N2O2·HCl and a molecular weight of 244.72 g/mol. It is a white crystalline powder commonly used in various fields of research, including medical, environmental, and industrial applications. This compound is a derivative of benzylamine and is often utilized as a reagent in the synthesis of various compounds.

Scientific Research Applications

Benzyl (3-aminopropyl)carbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create various compounds.

    Biology: The compound is utilized in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for Benzyl (3-aminopropyl)carbamate hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and washing thoroughly after handling . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (3-aminopropyl)carbamate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloroformate with 3-aminopropylamine in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as recrystallization and drying to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-aminopropyl)carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamates and amides.

    Reduction: Reduction reactions can convert it into primary amines and alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various carbamates, amides, primary amines, and substituted derivatives .

Mechanism of Action

The mechanism of action of benzyl (3-aminopropyl)carbamate hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

    Benzyl (3-aminopropyl)carbamate: Similar in structure but without the hydrochloride component.

    Benzylamine: A simpler derivative used in various chemical reactions.

    Carbamic acid derivatives: A broad class of compounds with similar functional groups.

Uniqueness

Benzyl (3-aminopropyl)carbamate hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain industrial and research applications .

Properties

IUPAC Name

benzyl N-(3-aminopropyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c12-7-4-8-13-11(14)15-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMBTMXQMDLSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90526421
Record name Benzyl (3-aminopropyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17400-34-9
Record name 17400-34-9
Source DTP/NCI
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Record name 17400-34-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94117
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzyl (3-aminopropyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Carbobenzoxy-1,3-diaminopropane Hydrochloride
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